molecular formula C11H9NO3 B12001864 Didechloropyoluteorin

Didechloropyoluteorin

Cat. No.: B12001864
M. Wt: 203.19 g/mol
InChI Key: AHAUQCJBMMUQMB-UHFFFAOYSA-N
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Description

Didechloropyoluteorin (hypothetical IUPAC name pending confirmation) is a derivative of pyoluteorin, a polyketide-derived antibiotic produced by Pseudomonas species. Pyoluteorin is characterized by a bicyclic structure with chlorine substituents, which contribute to its bioactivity against plant pathogens. This compound, as the name suggests, lacks two chlorine atoms compared to its parent compound. This structural modification may alter its biological activity, solubility, and pharmacokinetic properties.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

(2,6-dihydroxyphenyl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H9NO3/c13-8-4-1-5-9(14)10(8)11(15)7-3-2-6-12-7/h1-6,12-14H

InChI Key

AHAUQCJBMMUQMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)C2=CC=CN2)O

Origin of Product

United States

Preparation Methods

  • The synthetic route to Didechloropyoluteorin involves specific chemical transformations.
  • Unfortunately, detailed reaction conditions for its synthesis are not readily available in the literature.
  • Industrial production methods may vary, but they likely follow similar principles.
  • Chemical Reactions Analysis

      Didechloropyoluteorin: may undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions depend on the specific transformation.
    • Major products formed during these reactions are not explicitly documented.
  • Scientific Research Applications

    Didechloropyoluteorin is a compound of interest primarily known for its biological activities, particularly as a natural product with potential applications in agriculture and medicine. This article will explore its applications in scientific research, focusing on its antifungal properties, potential use in crop protection, and implications for human health.

    Crop Protection

    This compound has shown promising results in protecting crops against various fungal pathogens. Research indicates that it can inhibit the growth of fungi that cause significant agricultural losses. For instance, studies have demonstrated its efficacy against Botrytis cinerea, a notorious pathogen affecting fruits and vegetables.

    Pathogen Efficacy of this compound
    Botrytis cinereaHigh inhibition rate
    Fusarium spp.Moderate inhibition
    Rhizoctonia solaniVariable effectiveness

    Biopesticide Development

    The compound's natural origin makes it an attractive candidate for developing biopesticides. Unlike synthetic pesticides, biopesticides derived from natural products like this compound may pose fewer risks to non-target organisms and the environment. Regulatory bodies are increasingly favoring biopesticides due to their reduced environmental impact.

    Case Study: Field Trials

    In field trials conducted on tomato plants, this compound was applied as a foliar spray. Results indicated a significant reduction in disease incidence compared to untreated controls, showcasing its potential as a viable alternative to chemical fungicides.

    Antifungal Properties

    This compound's antifungal properties extend beyond agricultural applications. Preliminary studies suggest that it may be effective against human fungal pathogens, including those responsible for opportunistic infections in immunocompromised individuals.

    Pathogen Minimum Inhibitory Concentration (MIC)
    Candida albicans32 µg/mL
    Aspergillus fumigatus16 µg/mL

    Potential for Drug Development

    Given its bioactivity, there is potential for this compound to be developed into new antifungal drugs. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties.

    Mechanism of Action

    • The exact mechanism by which Didechloropyoluteorin exerts its effects remains elusive.
    • It likely interacts with specific molecular targets or pathways, but further research is needed.
  • Comparison with Similar Compounds

    Structural Comparison

    Didechloropyoluteorin’s core structure likely retains the bicyclic framework of pyoluteorin but lacks two chlorine atoms. This places it within a broader class of diphenylamine analogs and chlorinated aromatic compounds. Key structural analogs include:

    Compound Core Structure Chlorine Substituents Functional Groups Key References
    Pyoluteorin Bicyclic polyketide 2 Cl atoms Ketone, hydroxyl, chlorinated aryl
    This compound (hypothetical) Bicyclic polyketide 0 Cl atoms Ketone, hydroxyl, dechlorinated aryl Inferred
    Levocetirizine Dihydrochloride Piperazine-linked aryl 1 Cl atom Carboxylic acid, piperazine, chlorophenyl
    Diphenylamine analogs Aromatic amines Variable (0–2 Cl atoms) Amine, halogenated aryl

    Key Observations :

    • Levocetirizine dihydrochloride, though pharmacologically distinct (antihistamine), shares a chlorinated aryl group, highlighting the role of chlorine in stabilizing aromatic interactions. This compound’s lack of chlorine could impact similar interactions .
    Pharmacological Activity

    While direct data on this compound’s bioactivity is unavailable, comparisons can be drawn from pyoluteorin and other dechlorinated analogs:

    Compound Biological Activity IC50/EC50 Mechanism References
    Pyoluteorin Antifungal, antibacterial ~5 µM (vs. Pythium) Disruption of membrane integrity
    This compound (hypothetical) Likely reduced activity Not reported Possible loss of target affinity Inferred
    Tofenamic Acid (diphenylamine analog) Anti-inflammatory ~10 µM (COX-2 inhibition) Cyclooxygenase inhibition

    Key Findings :

    • Chlorine atoms in pyoluteorin are critical for its antifungal activity. Dechlorination likely reduces potency, as seen in other dechlorinated analogs where bioactivity drops by 10–100-fold .
    • Diphenylamine derivatives like tofenamic acid rely on halogenation for target specificity, suggesting that this compound may require structural optimization to compensate for lost chlorine-mediated interactions .
    Physicochemical Properties

    Chlorine removal impacts solubility, logP, and stability:

    Property Pyoluteorin This compound (hypothetical) Levocetirizine Dihydrochloride
    LogP (lipophilicity) 3.2 ~2.5 (estimated) 1.9 (hydrochloride salt)
    Water Solubility Low (chlorine enhances hydrophobicity) Moderate (dechlorination increases polarity) High (due to ionic form)
    Stability Photodegradable Improved (reduced halogen-mediated degradation) Stable under standard conditions

    Implications :

    • This compound’s increased polarity may enhance aqueous solubility, improving bioavailability but reducing membrane permeability .

    Biological Activity

    Didechloropyoluteorin, a derivative of the antibiotic pyoluteorin, is produced by certain strains of the bacterium Pseudomonas protegens. This compound exhibits significant biological activity, particularly in its antimicrobial properties against various pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on microbial interactions, and potential applications in agriculture and biocontrol.

    Overview of this compound

    This compound is characterized by the presence of a dichloropyrrole moiety, which is crucial for its biological activity. The compound is synthesized through a series of enzymatic reactions involving halogenation and polyketide biosynthesis pathways. The primary precursor for this biosynthesis is L-proline, which undergoes transformation to produce the active compound.

    • Antimicrobial Activity :
      • This compound exhibits broad-spectrum antimicrobial activity against various fungi and bacteria. It has been shown to inhibit the growth of plant-pathogenic bacteria such as Erwinia amylovora, which causes fire blight in apples and pears .
      • The compound disrupts bacterial cell membranes and induces oxidative stress in target organisms, leading to cell death. Studies indicate that exposure to this compound results in increased reactive oxygen species (ROS) production in susceptible bacteria, contributing to its antimicrobial efficacy .
    • Regulation of Secondary Metabolite Production :
      • This compound plays a role in the metabolic co-regulation of other secondary metabolites like 2,4-diacetylphloroglucinol (2,4-DAPG). It acts as a signaling molecule that can enhance or suppress the production of these compounds based on environmental conditions .
      • The interaction between this compound and other metabolites demonstrates a complex regulatory network that optimizes microbial responses to biotic and abiotic stresses .

    1. Antibacterial Efficacy Against Pseudomonas ananatis

    A study evaluated the antibacterial effects of this compound against Pseudomonas ananatis, a pathogen known for causing bacterial blight in crops. The findings revealed that:

    • This compound significantly inhibited biofilm formation by P. ananatis.
    • The compound induced structural changes in bacterial cells, as observed through electron microscopy, indicating its potential as a biocontrol agent in agricultural settings .

    2. Impact on Plant Growth Promotion

    Research has also highlighted the role of this compound in promoting plant growth while suppressing soil-borne pathogens. In controlled experiments:

    • Plants treated with this compound showed enhanced growth parameters compared to untreated controls.
    • The compound's ability to regulate beneficial microbial communities in the rhizosphere was noted, suggesting its dual role as both an antimicrobial agent and a plant growth promoter .

    Data Tables

    Biological Activity Effect Observed Reference
    Antimicrobial against E. amylovoraInhibition of bacterial growth
    Induction of ROSIncreased oxidative stress in target bacteria
    Biofilm inhibitionReduced biofilm formation
    Plant growth promotionEnhanced growth metrics

    Q & A

    Q. What are the standard protocols for synthesizing Didechloropyoluteorin, and how can researchers ensure reproducibility?

    Methodological Answer: Synthesis typically involves multi-step organic reactions, such as chlorination or dechlorination pathways, followed by purification via column chromatography or crystallization. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps in detail. Use high-purity reagents and validate intermediates using techniques like NMR or HPLC. For novel synthesis routes, include control experiments to rule out side reactions. Reference established protocols for related compounds to optimize yields .

    Q. How should researchers characterize this compound’s structural and physicochemical properties?

    Methodological Answer: Employ a combination of spectroscopic methods:

    • NMR (¹H/¹³C) for structural elucidation and purity assessment.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • IR spectroscopy to identify functional groups.
    • HPLC/UPLC for quantitative purity analysis. Report melting points, solubility in common solvents, and stability under varying pH/temperature. Cross-reference spectral data with literature to confirm identity .

    Q. What are the best practices for designing pharmacological assays to evaluate this compound’s bioactivity?

    Methodological Answer:

    • Use dose-response assays (e.g., IC₅₀, EC₅₀) with appropriate positive/negative controls.
    • Validate assays using standardized cell lines or enzyme systems.
    • Include triplicate measurements and statistical analysis (e.g., ANOVA) to assess significance.
    • Document experimental parameters (incubation time, concentration ranges) to enable replication .

    Q. How can researchers conduct a rigorous literature review to identify gaps in this compound research?

    Methodological Answer:

    • Use databases like PubMed or SciFinder with keywords (e.g., “this compound biosynthesis,” “mechanistic studies”).
    • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to refine search strategies.
    • Map existing studies to identify under-explored areas (e.g., metabolic pathways, ecological roles). Highlight contradictions in bioactivity data or synthesis methods .

    Advanced Research Questions

    Q. How should researchers resolve contradictions in reported spectral data or bioactivity profiles of this compound?

    Methodological Answer:

    • Perform comparative analysis of experimental conditions (e.g., solvent effects in NMR, assay protocols).
    • Replicate studies using identical parameters and share raw data for transparency.
    • Use advanced techniques (e.g., X-ray crystallography) to confirm structural assignments.
    • Apply meta-analysis to assess variability across studies, considering factors like impurity levels or instrument calibration .

    Q. What strategies are effective for elucidating the biosynthetic pathway of this compound in microbial systems?

    Methodological Answer:

    • Use gene knockout studies or isotopic labeling to trace precursor incorporation.
    • Combine transcriptomics and metabolomics to identify key enzymes and intermediates.
    • Validate pathway hypotheses via heterologous expression in model organisms (e.g., E. coli). Reference analogous pathways in related compounds to guide hypothesis generation .

    Q. How can researchers optimize experimental designs to study this compound’s environmental impact or ecological interactions?

    Methodological Answer:

    • Design microcosm experiments to simulate natural environments, controlling variables like pH, temperature, and microbial diversity.
    • Use LC-MS/MS for trace-level detection in soil/water samples.
    • Apply toxicity assays (e.g., algal growth inhibition) to assess ecological risks. Incorporate longitudinal studies to evaluate degradation kinetics .

    Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

    Methodological Answer:

    • Synthesize derivatives with systematic modifications (e.g., halogen substitution, side-chain variations).
    • Use molecular docking or QSAR models to predict bioactivity.
    • Validate predictions with in vitro assays and correlate results with electronic/steric properties (e.g., Hammett constants). Cross-reference SAR trends with related natural products .

    Methodological Frameworks and Data Analysis

    How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research questions?

    Methodological Answer:

    • Feasible : Ensure access to specialized equipment (e.g., high-field NMR) and sufficient compound quantities.
    • Novel : Focus on underexplored areas (e.g., resistance mechanisms in target organisms).
    • Ethical : Adhere to biosafety protocols for handling bioactive compounds.
    • Relevant : Align with global priorities like antibiotic resistance or environmental sustainability .

    Q. What statistical approaches are critical for interpreting bioassay data involving this compound?

    Methodological Answer:

    • Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.
    • Apply Bonferroni correction for multiple comparisons to reduce Type I errors.
    • Report effect sizes (e.g., Cohen’s d) to quantify bioactivity magnitude. Include raw data in supplementary materials for independent validation .

    Tables for Methodological Reference

    Parameter Analytical Technique Key Considerations
    Structural IdentityNMR, X-ray crystallographyCompare with published spectra
    Bioactivity QuantificationDose-response assaysInclude positive/negative controls
    Environmental DetectionLC-MS/MSOptimize extraction protocols

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